N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide
Description
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N4O4S/c26-19(17-3-1-13-28-17)23-21(30)22-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(27)18-4-2-14-29-18/h1-8,13-14H,9-12H2,(H2,22,23,26,30) |
InChI Key |
JJJLEMSYRXLDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Piperazine Ring Formation: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The furan and piperazine rings are coupled with the phenyl group through a series of nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or antiviral agent due to its unique structure.
Pharmaceuticals: Exploration as a candidate for drug development targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Chemistry: Utilization in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide involves:
Molecular Targets: Binding to specific receptors or enzymes, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, microbial resistance, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide Derivatives: Compounds with similar furan and carboxamide structures.
Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals.
Phenylcarbamothioyl Compounds: Compounds with phenyl and carbamothioyl groups, known for their biological activities.
Uniqueness
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide is unique due to its combination of furan, piperazine, and phenyl groups, which confer specific chemical and biological properties not commonly found in other compounds.
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